2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
The compound 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS: 866332-18-5) is an oxazole derivative featuring a 4-fluorophenyl substituent at the oxazole ring’s 2-position and a methyl group at the 5-position. A carboxylic acid functional group is attached via a methylene bridge at the 4-position of the heterocyclic core. Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol (calculated from constituent atomic masses).
The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWOMRUSAYTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with an appropriate amine and acetic acid can lead to the formation of the desired oxazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .
Scientific Research Applications
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in binding to target molecules, influencing their activity and function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl Oxazole Analogs
a) 2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
- CAS : 328918-82-7
- Molecular Formula: C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- Key Difference : Bromine replaces fluorine at the phenyl ring’s para position.
- Brominated analogs often exhibit enhanced lipophilicity compared to fluorinated counterparts, which may influence pharmacokinetics .
b) 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid Derivatives
- Example: ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (CAS: Not explicitly listed; ChemSpider ID: 7830338).
- Key Difference : Chlorine at the meta position of the phenyl ring.
- Chlorine’s electronegativity may modulate electronic effects on the oxazole ring, affecting reactivity .
c) 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid
- CAS : 107367-98-6
- Molecular Formula: C₁₂H₁₁NO₃
- This compound is commercially available, suggesting broader utility in synthesis .
Heterocycle-Modified Analogs
a) 2-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic Acid
- Molecular Formula: C₁₂H₁₀FNO₂S
- Molecular Weight : 251.28 g/mol
- Key Difference : Replacement of oxazole with thiazole (sulfur instead of oxygen in the heterocycle).
- Impact : Thiazole’s sulfur atom introduces distinct electronic properties and hydrogen-bonding capabilities. This analog may exhibit altered solubility and bioavailability compared to oxazole derivatives .
b) 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
- CAS : 929972-73-6
- Molecular Formula: C₁₀H₉NO₄
- Key Difference : Furan-2-yl substituent replaces the fluorophenyl group.
Table 1: Molecular Properties of Selected Analogs
*LogP values estimated using fragment-based methods.
Industrial Relevance
- The discontinuation of the target compound contrasts with the commercial availability of non-halogenated analogs , highlighting market-driven preferences for simpler structures in bulk synthesis.
Biological Activity
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its molecular formula and a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom and the oxazole ring contributes to its unique biological properties.
Biological Activity Overview
Research indicates that 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibits various biological activities, including:
- Anti-inflammatory effects : The compound has shown promise in reducing inflammation in preclinical models.
- Anticancer properties : Studies have documented its cytotoxic effects against several cancer cell lines.
- Antimicrobial activity : Initial assessments suggest potential antibacterial and antifungal properties.
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Agonism : It has been identified as a triple agonist for PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in lipid metabolism and glucose homeostasis. The EC50 values for these activities are notably low (0.029 µM for PPARα and PPARδ) .
- Induction of Apoptosis : In vitro studies have shown that the compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects across various cancer cell lines, with IC50 values indicating potent activity .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound demonstrated an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) |
|---|---|---|
| Antiproliferative | MCF-7 | 15.63 |
| PPARα Agonism | N/A | 0.029 |
| PPARγ Agonism | N/A | 0.013 |
| PPARδ Agonism | N/A | 0.029 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
